(6-Chloro-1H-indol-3-yl)-(3-methoxyphenyl)methanone
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Overview
Description
(6-Chloro-1H-indol-3-yl)-(3-methoxyphenyl)methanone is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro-substituted indole ring and a methoxy-substituted phenyl group connected through a methanone linkage. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-1H-indol-3-yl)-(3-methoxyphenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloroindole and 3-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 6-chloroindole is reacted with 3-methoxybenzoyl chloride in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(6-Chloro-1H-indol-3-yl)-(3-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Chloro-1H-indol-3-yl)-(3-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
(6-Bromo-1H-indol-3-yl)-(3-methoxyphenyl)methanone: Similar structure with a bromo group instead of a chloro group.
(6-Fluoro-1H-indol-3-yl)-(3-methoxyphenyl)methanone: Similar structure with a fluoro group instead of a chloro group.
(6-Methyl-1H-indol-3-yl)-(3-methoxyphenyl)methanone: Similar structure with a methyl group instead of a chloro group.
Uniqueness: (6-Chloro-1H-indol-3-yl)-(3-methoxyphenyl)methanone is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(6-chloro-1H-indol-3-yl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-20-12-4-2-3-10(7-12)16(19)14-9-18-15-8-11(17)5-6-13(14)15/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAQYVUPHJPFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC3=C2C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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